molecular formula C31H30N2O8 B303066 N,N'-(Methylenebis(2-hydroxy-4,1-phenylene))bis(2-(2-methoxyphenoxy)acetamide)

N,N'-(Methylenebis(2-hydroxy-4,1-phenylene))bis(2-(2-methoxyphenoxy)acetamide)

Cat. No. B303066
M. Wt: 558.6 g/mol
InChI Key: XXNCTWBATPXOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(Methylenebis(2-hydroxy-4,1-phenylene))bis(2-(2-methoxyphenoxy)acetamide), also known as bisphenoxy acetamide (BPA), is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BPA is a synthetic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of BPA is not fully understood, but studies suggest that it may work through multiple pathways. BPA has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and histone deacetylases. BPA has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, enhancing DNA repair mechanisms, and modulating the immune system. BPA has also been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

BPA has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized in large quantities. However, BPA also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on BPA, including investigating its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis methods for improved yields and purity. Additionally, studies are needed to investigate the potential of BPA as a drug delivery system, as well as its potential for use in other scientific fields, such as materials science and nanotechnology.
In conclusion, BPA is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its potential as an anticancer and anti-inflammatory agent, as well as its ability to modulate the immune system and protect neurons, make it a promising therapeutic agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis methods for improved yields and purity.

Synthesis Methods

BPA can be synthesized through various methods, including the reaction of 2,4-dihydroxybenzoic acid with 2-bromoethanol, followed by the reaction of the resulting product with 2-methoxyphenol and acetic anhydride. Another method involves the reaction of 2,4-dihydroxybenzoic acid with 2-bromoethanol and 2-methoxyphenol in the presence of a catalyst such as sodium hydroxide. These methods have been optimized for high yields and purity of the final product.

Scientific Research Applications

BPA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. BPA has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. BPA has also been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

properties

Product Name

N,N'-(Methylenebis(2-hydroxy-4,1-phenylene))bis(2-(2-methoxyphenoxy)acetamide)

Molecular Formula

C31H30N2O8

Molecular Weight

558.6 g/mol

IUPAC Name

N-[2-hydroxy-4-[[3-hydroxy-4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]methyl]phenyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C31H30N2O8/c1-38-26-7-3-5-9-28(26)40-18-30(36)32-22-13-11-20(16-24(22)34)15-21-12-14-23(25(35)17-21)33-31(37)19-41-29-10-6-4-8-27(29)39-2/h3-14,16-17,34-35H,15,18-19H2,1-2H3,(H,32,36)(H,33,37)

InChI Key

XXNCTWBATPXOMJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=CC=C4OC)O)O

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=CC=C4OC)O)O

Origin of Product

United States

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